
Diclofenac 2,5-Quinone Imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diclofenac 2,5-Quinone Imine is a metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound is formed through the oxidative metabolism of diclofenac and is known for its potential hepatotoxicity. Diclofenac is commonly prescribed for the treatment of rheumatic diseases and muscle pain, but its metabolism can lead to the formation of reactive intermediates like this compound, which can interact with cellular components and cause adverse effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diclofenac 2,5-Quinone Imine can be synthesized through the electrochemical oxidation of diclofenac. This process involves the use of a boron-doped diamond working electrode in a thin-layer cell. The oxidation is carried out under controlled conditions to ensure the formation of the quinone imine intermediate .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced as a research chemical. Companies like Synchemia manufacture and supply high-purity this compound for pharmaceutical quality control applications .
Analyse Des Réactions Chimiques
Types of Reactions: Diclofenac 2,5-Quinone Imine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other reactive intermediates.
Reduction: It can be reduced back to its parent compound, diclofenac.
Substitution: The quinone imine can react with nucleophiles such as glutathione or proteins, forming covalent adducts.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation using a boron-doped diamond electrode.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Substitution: Reactions with nucleophiles like glutathione under physiological conditions.
Major Products Formed:
Oxidation Products: Further oxidized quinone imine derivatives.
Reduction Products: Diclofenac.
Substitution Products: Glutathione or protein adducts.
Applications De Recherche Scientifique
Diclofenac 2,5-Quinone Imine has several scientific research applications, including:
Chemistry: Used to study the oxidative metabolism of diclofenac and the formation of reactive intermediates.
Biology: Investigated for its interactions with cellular components and its role in drug-induced liver injury.
Medicine: Studied for its potential hepatotoxic effects and the mechanisms underlying diclofenac-induced liver injury.
Industry: Used in pharmaceutical quality control to ensure the purity and safety of diclofenac formulations
Mécanisme D'action
Diclofenac 2,5-Quinone Imine exerts its effects through its reactivity with cellular nucleophiles. The compound can form covalent adducts with proteins and glutathione, leading to the disruption of critical cellular functions. This reactivity is primarily due to the electrophilic nature of the quinone imine, which can react with thiol groups in proteins and other nucleophilic sites .
Comparaison Avec Des Composés Similaires
1’,4’-Quinone Imine: Another reactive metabolite of diclofenac.
Benzoquinone Imine: A related compound formed through the oxidative metabolism of other aromatic amines.
Comparison: Diclofenac 2,5-Quinone Imine is unique due to its specific formation from diclofenac and its role in diclofenac-induced hepatotoxicity. While other quinone imines also exhibit reactivity with cellular nucleophiles, this compound is particularly significant in the context of drug-induced liver injury .
Propriétés
Numéro CAS |
1254576-93-6 |
|---|---|
Formule moléculaire |
C14H9Cl2NO3 |
Poids moléculaire |
310.14 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Q1: How is diclofenac 2,5-quinone imine formed in the body, and what are the implications of its formation?
A1: this compound is a reactive metabolite formed through the oxidative metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. [] The study by Tang et al. demonstrated that this bioactivation process likely involves cytochrome P450 enzymes, leading to the formation of reactive benzoquinone imine intermediates, including this compound.
Q2: What evidence supports the formation of this compound in vivo?
A2: The study by Tang et al. identified specific mercapturic acid derivatives in the urine of both rats and humans administered diclofenac. [] Notably, they detected 5-hydroxy-4-(N-acetylcystein-S-yl)diclofenac, a downstream product derived from the reaction of this compound with glutathione, a natural antioxidant in cells. This finding provides strong evidence for the in vivo formation of this compound as a result of diclofenac metabolism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)
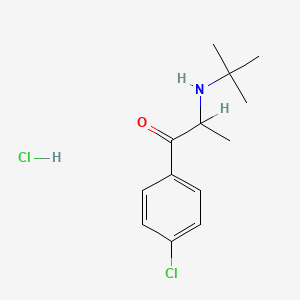
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)
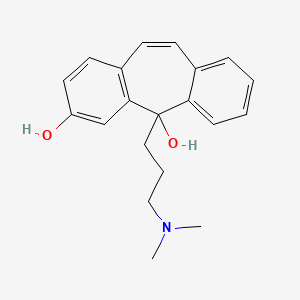
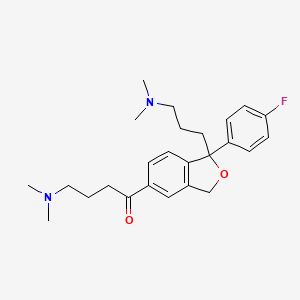
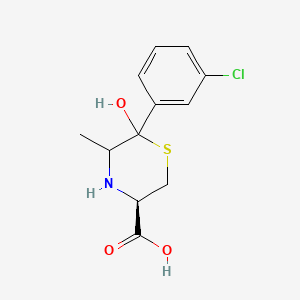
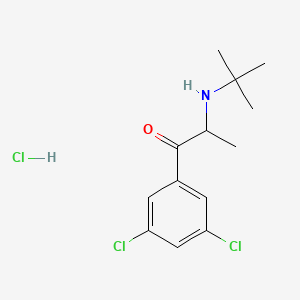
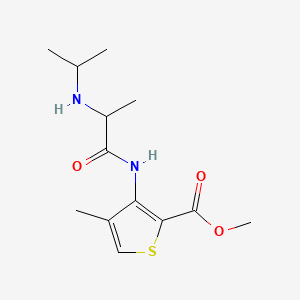
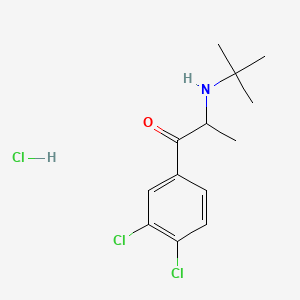

![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)
